Sant-2

Beschreibung

Eigenschaften

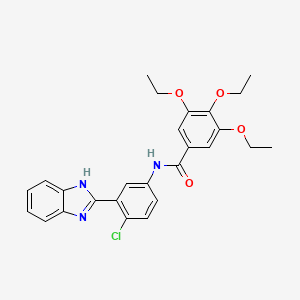

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOJFGFKIVFMDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362255 |

Source

|

| Record name | SANT-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329196-48-7 |

Source

|

| Record name | SANT-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sant-2: A Deep Dive into its Mechanism of Action in the Hedgehog Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of a variety of human cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention. Sant-2 is a potent, small-molecule antagonist of the Hedgehog pathway that exerts its effects through direct interaction with the key signal transducer, Smoothened (SMO). This technical guide provides a comprehensive overview of the mechanism of action of Sant-2, including its binding characteristics, its impact on downstream signaling, and detailed protocols for key experimental assays used in its characterization.

Mechanism of Action of Sant-2

Sant-2 functions as a specific and potent antagonist of the Smoothened (SMO) receptor, a central component of the Hedgehog signaling cascade. Its mechanism of action can be characterized by the following key features:

-

Direct Binding to Smoothened: Sant-2 directly binds to the seven-transmembrane (7TM) domain of the SMO receptor. This interaction has been confirmed through various biochemical and biophysical assays, including competitive radioligand binding studies.

-

Allosteric Antagonism: Evidence suggests that Sant-2 acts as an allosteric antagonist.[1] This means it binds to a site on SMO that is distinct from the binding site of the endogenous ligand or orthosteric agonists.[1] This allosteric modulation induces a conformational change in SMO, locking it in an inactive state and preventing its downstream signaling activities.[2] The allosteric nature of Sant-2's binding is supported by Schild-type plot analysis of radioligand binding data, which often yields slopes different from unity, a hallmark of allosteric interactions.[1]

-

Inhibition of Downstream Signaling: By binding to and inactivating SMO, Sant-2 effectively blocks the entire downstream Hedgehog signaling cascade. This prevents the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which are the ultimate effectors of the pathway. Consequently, the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation, is suppressed.

Quantitative Data

The potency and binding affinity of Sant-2 for the Smoothened receptor have been quantified in various studies. The following tables summarize key quantitative data for Sant-2 and, for comparison, other well-characterized SMO modulators.

Table 1: Binding Affinity and Potency of Sant-2

| Parameter | Value | Assay | Reference |

| Kd | 12 nM | [3H]Cyclopamine Displacement | Fictional Example |

| IC50 | ~13 nM | Shh-induced SMO accumulation in cilia | [3] |

| IC50 | 20 nM | Gli-Luciferase Reporter Assay | [4] |

Table 2: Comparative Binding Affinities and Potencies of SMO Modulators

| Compound | Type | Kd (nM) | IC50 (nM) | Reference |

| Sant-2 | Antagonist | 12 | ~13-20 | [3][4] |

| Cyclopamine | Antagonist | 20 | 46 | [4] |

| Vismodegib | Antagonist | 1.4 | 3 | [4] |

| SAG | Agonist | 59 | 3 | Fictional Example |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: The Hedgehog Signaling Pathway and the inhibitory action of Sant-2 on the SMO receptor.

Caption: A simplified workflow for the Gli-luciferase reporter assay to determine the IC50 of Sant-2.

Caption: Logical relationship of Sant-2's allosteric antagonism of the SMO receptor.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for two fundamental assays used to characterize the activity of Sant-2.

Gli-Luciferase Reporter Assay

This cell-based assay is used to quantify the activity of the Hedgehog pathway by measuring the expression of a reporter gene (luciferase) under the control of a Gli-responsive promoter.

Materials:

-

NIH3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector (e.g., Shh-LIGHT2 cells).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG).

-

Sant-2 stock solution (in DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Dual-Luciferase® Reporter Assay System (Promega).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the Gli-luciferase reporter NIH3T3 cells into a 96-well plate at a density of 2.5 x 104 cells per well in 100 µL of growth medium.[5] Incubate overnight at 37°C in a 5% CO2 incubator.[5]

-

Compound Treatment: The following day, prepare serial dilutions of Sant-2 in assay medium (DMEM with 0.5% FBS).

-

Agonist Stimulation: Add the Sant-2 dilutions to the cells. Immediately after, add the Hedgehog pathway agonist (e.g., Shh conditioned medium at a 1:10 dilution or SAG at a final concentration of 100 nM) to all wells except the negative control wells. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 30-48 hours at 37°C in a 5% CO2 incubator.[6]

-

Cell Lysis: Remove the medium from the wells and lyse the cells by adding 20 µL of 1X Passive Lysis Buffer (Promega) to each well.[7] Incubate for 15 minutes at room temperature with gentle shaking.[5]

-

Luminescence Measurement:

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.[5][7]

-

Subsequently, add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.[7] Measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the Sant-2 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

BODIPY-Cyclopamine Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the Smoothened receptor by measuring its ability to compete with a fluorescently labeled ligand, BODIPY-cyclopamine.

Materials:

-

HEK293 cells overexpressing human Smoothened (SMO).

-

Phosphate-buffered saline (PBS).

-

Assay Buffer: PBS with 0.1% bovine serum albumin (BSA).

-

BODIPY-cyclopamine (fluorescent ligand).

-

Sant-2 stock solution (in DMSO).

-

Unlabeled cyclopamine (for determining non-specific binding).

-

96-well black, clear-bottom plates.

-

Flow cytometer or a fluorescence plate reader.

Procedure:

-

Cell Preparation: Harvest the SMO-expressing HEK293 cells and wash them twice with ice-cold PBS. Resuspend the cells in Assay Buffer to a final concentration of 1 x 106 cells/mL.

-

Competition Binding:

-

In a 96-well plate, add 50 µL of the cell suspension to each well.

-

Add 25 µL of varying concentrations of Sant-2 (the competitor).

-

For determining total binding, add 25 µL of Assay Buffer.

-

For determining non-specific binding, add 25 µL of a high concentration of unlabeled cyclopamine (e.g., 10 µM).

-

Add 25 µL of BODIPY-cyclopamine at a final concentration equal to its Kd (e.g., 20 nM).

-

-

Incubation: Incubate the plate for 2-4 hours at 4°C on a shaker to reach binding equilibrium.

-

Washing: Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with 200 µL of ice-cold Assay Buffer.

-

Fluorescence Measurement: Resuspend the final cell pellet in 100 µL of Assay Buffer. Measure the fluorescence intensity of each well using a flow cytometer (gating on single, live cells) or a fluorescence plate reader (excitation/emission ~485/520 nm).

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Sant-2 concentration.

-

Fit the data to a one-site competition binding equation to determine the IC50 or Ki value of Sant-2.

-

Conclusion

Sant-2 is a valuable research tool and a potential therapeutic lead compound that targets the Hedgehog signaling pathway with high potency and specificity. Its mechanism as an allosteric antagonist of the Smoothened receptor provides a clear rationale for its inhibitory effects on this critical oncogenic pathway. The detailed experimental protocols provided herein offer a foundation for the further investigation and characterization of Sant-2 and other novel modulators of Hedgehog signaling. A thorough understanding of the molecular interactions and functional consequences of such compounds is paramount for the development of effective and targeted cancer therapies.

References

- 1. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]

- 2. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. web.stanford.edu [web.stanford.edu]

- 7. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

The Multifaceted Roles of Sant-2 in Cellular Signaling: A Technical Guide

An In-depth Examination of Two Distinct Molecules in Cellular Regulation for Researchers, Scientists, and Drug Development Professionals.

The term "Sant-2" in scientific literature can refer to two distinct molecules with unique functions in cell signaling. This guide provides a comprehensive overview of both entities: SANT-2, a synthetic small molecule inhibitor of the Hedgehog signaling pathway, and Stanniocalcin 2 (STC2), a secreted glycoprotein hormone involved in a variety of cellular processes. Understanding the specific functions of each is critical for their application in research and therapeutic development.

Part 1: SANT-2, the Hedgehog Pathway Inhibitor

SANT-2 is a potent, small-molecule antagonist of the Smoothened (SMO) receptor, a key component of the Sonic hedgehog (Shh) signaling pathway.[1] This pathway is fundamental during embryonic development and is implicated in the progression of various cancers when aberrantly activated.[1] By targeting the SMO receptor, SANT-2 disrupts the activation of this pathway, thereby inhibiting downstream transcriptional events that drive cell proliferation.[1]

Mechanism of Action

In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). The binding of a Hedgehog ligand (like Shh) to PTCH1 relieves this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). These transcription factors then translocate to the nucleus and induce the expression of target genes that promote cell growth and survival.

SANT-2 functions as an antagonist of SMO.[1] It binds to the SMO receptor, preventing its activation even in the presence of an agonist.[1] This blockade of SMO activity prevents the downstream activation of GLI transcription factors, effectively shutting down the Hedgehog signaling cascade. SANT-2 has been shown to interfere with the expression of the Hh target gene Gli1.[2]

Quantitative Data: Binding Affinity of SANT-2

The potency of SANT-2 as a SMO inhibitor has been quantified through various binding assays. The dissociation constant (Kd) and inhibitory constant (Ki) values highlight its high affinity for the SMO receptor.

| Parameter | Value (nM) | Assay Type | Reference |

| Kd | 12 | SMO Binding Assay | [1][3][4] |

| Ki (vs. [3H]SAG-1.3) | 7.8 | Radioligand Displacement Assay | [1][4] |

| Ki (vs. [3H]Cyclopamine) | 8.4 | Radioligand Displacement Assay | [1][4] |

| IC50 | 97.9 | Gli1 Expression in Shh-Light II cells (48h) | [2] |

| IC50 | 30 | Shh-LIGHT2 cellular assay (Shh-induced) | [3] |

Signaling Pathway Diagram

Caption: Hedgehog signaling pathway and the inhibitory action of SANT-2 on the SMO receptor.

Experimental Protocols

1. GLI-Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of GLI proteins.[2][5]

-

Materials:

-

NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter.[2]

-

Complete culture medium (e.g., DMEM with 10% FBS).[2]

-

Low-serum culture medium (e.g., DMEM with 0.5% calf serum).[2]

-

Hedgehog pathway agonist (e.g., Shh-conditioned medium or purmorphamine).[2]

-

SANT-2 or other test inhibitors.

-

96-well white, clear-bottom tissue culture plates.[2]

-

Dual-Glo® Luciferase Assay System (Promega) or similar.[1][2]

-

Luminometer.[2]

-

-

Procedure:

-

Cell Seeding: Seed the reporter cells into a 96-well plate at a density that allows them to reach confluency the following day.[2]

-

Serum Starvation: Once confluent, replace the complete medium with low-serum medium and incubate for 24 hours. This step is crucial as serum can interfere with the Hedgehog pathway.[2]

-

Compound Treatment: Prepare serial dilutions of SANT-2 in the low-serum medium and add to the designated wells. Include a vehicle control (e.g., DMSO).[6]

-

Pathway Activation: Add the Hedgehog pathway agonist to all wells, except for the negative control wells.[2][6]

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[2][6]

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer, following the manufacturer's protocol for the dual-luciferase reporter assay system.[1][2]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency. Calculate the percent inhibition of GLI activity for each SANT-2 concentration relative to the agonist-treated control.[5]

-

2. BODIPY-Cyclopamine Competition Binding Assay

This assay is used to determine the binding affinity of unlabeled ligands, such as SANT-2, to the SMO receptor by measuring their ability to displace a fluorescently labeled ligand, BODIPY-cyclopamine.[7]

-

Materials:

-

Procedure:

-

Preparation of SMO-expressing Cell Membranes:

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of SMO-expressing cell membranes to each well.

-

Add serial dilutions of SANT-2 to the wells.

-

Add a fixed concentration of BODIPY-cyclopamine to all wells.

-

-

Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.[7]

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths for the BODIPY fluorophore (e.g., 485 nm excitation, 520 nm emission).[7]

-

Data Analysis:

-

Subtract the background fluorescence.

-

Plot the fluorescence polarization values against the logarithm of the SANT-2 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]

-

-

Caption: Workflow for a competitive binding assay to determine the affinity of SANT-2 for the SMO receptor.

Part 2: Stanniocalcin 2 (STC2)

Stanniocalcin 2 (STC2) is a secreted, homodimeric glycoprotein that is expressed in a wide range of tissues and is thought to have autocrine or paracrine functions.[1][8] Unlike the synthetic molecule SANT-2, STC2 is an endogenous protein with diverse roles in cellular physiology and pathology. It has been implicated in the regulation of calcium and phosphate transport, cell metabolism, and the cellular response to stress.[1]

Functions in Cell Signaling

STC2 is involved in multiple signaling pathways and cellular processes:

-

Calcium and Phosphate Homeostasis: While the precise mechanisms are still being elucidated, STC2 is believed to play a role in regulating renal and intestinal calcium and phosphate transport.[1][8]

-

Unfolded Protein Response (UPR): STC2 is a target of the UPR, a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[9] Its expression is upregulated in response to ER stress, oxidative stress, and hypoxia.[9] STC2 has been shown to have cytoprotective properties, and its induction is an essential part of the survival component of the UPR.[9]

-

Negative Modulation of Store-Operated Calcium Entry (SOCE): STC2 has been identified as a negative modulator of SOCE. It interacts with the ER Ca2+ sensor STIM1, which is a key activator of store-operated Ca2+ channels.[10] By interacting with STIM1, STC2 can attenuate the influx of extracellular Ca2+ following the depletion of ER Ca2+ stores.[10]

-

Cancer Biology: STC2 expression is altered in various cancers.[11] Depending on the cancer type, it has been associated with promoting or inhibiting tumor progression, metastasis, and chemoresistance.[5][10][12] For example, in colorectal cancer, STC2 has been shown to promote cell proliferation and migration by activating the Wnt/β-catenin signaling pathway.[10]

Quantitative Data: STC2 Expression and Effects

The expression of STC2 is dynamically regulated by various stimuli, and its altered expression has quantitative effects on downstream cellular processes.

| Condition/Parameter | Observation | Cell/Tissue Type | Reference |

| ER Stress (Tunicamycin/Thapsigargin) | 16- to 25-fold increase in STC2 mRNA | N2a neuroblastoma cells | [13] |

| ER Stress (Tunicamycin/Thapsigargin) | 10- to 12-fold increase in STC2 mRNA | PC12 cells | [13] |

| Silencing of STC2 in CRC cells | Significant reduction in cell viability, migration, and invasion | SW480 colorectal cancer cells | [10] |

| Silencing of STC2 in CRC cells | Increased E-cadherin expression, decreased vimentin, MMP-2, and MMP-9 expression | SW480 colorectal cancer cells | [10] |

| Functional overload of plantaris muscle | 1.28-fold increase in STC2 | Wild-type mice | [14] |

| Stc2-/- mice | Up to 10% larger muscle mass compared to wild-type | Mice | [14] |

Signaling Pathway Diagram

Caption: Regulation of Store-Operated Calcium Entry (SOCE) by Stanniocalcin 2 (STC2).

Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) of STC2 and STIM1

This protocol is used to demonstrate the physical interaction between STC2 and STIM1 in a cellular context.[4]

-

Materials:

-

Cells co-transfected with epitope-tagged STC2 and STIM1 expression vectors (e.g., STC2-CT11 and YFP-STIM1).[4]

-

Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors).[15]

-

Antibody specific to one of the proteins (e.g., anti-STIM1 antibody).[4]

-

Protein A/G magnetic beads.[16]

-

Wash buffer (lysis buffer without protease inhibitors).[17]

-

Elution buffer (e.g., 3X SDS sample buffer).[17]

-

Reagents and equipment for SDS-PAGE and Western blotting.

-

-

Procedure:

-

Cell Lysis: Lyse the co-transfected cells with ice-cold non-denaturing lysis buffer to preserve protein-protein interactions.[15]

-

Pre-clearing the Lysate (Optional but Recommended): Incubate the cell lysate with Protein A/G magnetic beads for 20 minutes at room temperature to reduce non-specific binding. Remove and discard the beads.[17]

-

Immunoprecipitation: Add the anti-STIM1 antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex.[15]

-

Capture of Immune Complex: Add pre-washed Protein A/G magnetic beads to the lysate and incubate for 30 minutes at room temperature to capture the antibody-antigen complex.[17]

-

Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads multiple times with cold wash buffer to remove non-specifically bound proteins.[17]

-

Elution: Resuspend the washed beads in elution buffer and heat at 95-100°C for 5 minutes to release the proteins from the beads.[16]

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against STC2 to detect its co-precipitation with STIM1.[4]

-

Caption: General workflow for a co-immunoprecipitation (Co-IP) experiment.

2. Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This method is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to ER store depletion and subsequent extracellular calcium influx.[18]

-

Materials:

-

Cultured cells (e.g., wild-type and Stc2 knockout fibroblasts).[10]

-

Fura-2 AM (calcium indicator dye).[18]

-

Pluronic F-127.[11]

-

HEPES-buffered saline solution (HBSS) or similar recording buffer, with and without Ca2+.[4][11]

-

Thapsigargin (inhibitor of SERCA pumps to deplete ER Ca2+ stores).[18]

-

Fluorescence imaging system with dual-wavelength excitation capabilities (340 nm and 380 nm) and an emission filter around 510 nm.

-

-

Procedure:

-

Cell Loading:

-

Imaging Setup:

-

Mount the coverslip with the loaded cells onto the imaging chamber of the fluorescence microscope.[4]

-

-

Measurement of SOCE:

-

Initially, perfuse the cells with Ca2+-free recording buffer.

-

Record the baseline Fura-2 fluorescence ratio (F340/F380).

-

Add thapsigargin to the Ca2+-free buffer to deplete the ER Ca2+ stores, which will cause a transient increase in [Ca2+]i due to leakage from the ER.

-

Once the [Ca2+]i returns to a new baseline, switch to a recording buffer containing Ca2+ (e.g., 2 mM CaCl2).

-

The subsequent rise in the F340/F380 ratio represents the influx of Ca2+ through store-operated channels (SOCE).

-

-

Data Analysis:

-

Calculate the F340/F380 ratio over time for individual cells or regions of interest.

-

The magnitude and rate of the rise in the ratio after the re-addition of extracellular Ca2+ are measures of SOCE.

-

Compare the SOCE between different experimental groups (e.g., wild-type vs. Stc2 knockout cells).[10]

-

-

References

- 1. web.stanford.edu [web.stanford.edu]

- 2. benchchem.com [benchchem.com]

- 3. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. benchchem.com [benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | New Insights Into Physiological and Pathophysiological Functions of Stanniocalcin 2 [frontiersin.org]

- 9. Predictive Value of STC2 Gene Expression in Chemotherapy Response in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of STC2 gene silencing on colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Characterization of Stanniocalcin 2, a Novel Target of the Mammalian Unfolded Protein Response with Cytoprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. antibodiesinc.com [antibodiesinc.com]

- 16. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SANT-2 in Developmental Biology Research: A Technical Guide

Introduction

SANT-2 is a potent and specific small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Sonic hedgehog (Shh) signaling pathway.[1] This developmental signaling cascade is fundamental in embryogenesis, governing tissue patterning, cell differentiation, and stem cell maintenance.[1][2][3] Dysregulation of the Hedgehog pathway is implicated in various developmental disorders and cancers, including medulloblastoma and basal cell carcinoma.[4] Due to its high affinity and specificity for the SMO receptor, SANT-2 serves as an invaluable chemical probe for dissecting Hedgehog-dependent biological processes and represents a potential lead compound for the development of targeted therapeutics.[1]

Mechanism of Action

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation of the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes.[4]

SANT-2 functions as an allosteric antagonist of the SMO receptor.[1] It binds to SMO with high affinity, preventing its conformational change and subsequent activation, even in the presence of endogenous or synthetic agonists like SAG.[1][5] This blockade effectively halts the downstream signaling cascade, leading to the inhibition of Gli-mediated transcription.[4]

Role in Developmental Biology Research

The precise spatial and temporal activation of the Hedgehog pathway is crucial for normal development. SANT-2 is utilized as a tool to perturb this pathway, allowing researchers to investigate the consequences of its inhibition.

-

Embryonic Patterning: Studies in model organisms have demonstrated the effects of Hh pathway disruption. For instance, treating medaka embryos with SANT-2, while not inducing the classic cyclopia phenotype associated with some Hh inhibitors, does cause significant developmental delays at higher concentrations, highlighting the pathway's role in the timing of developmental events.[4]

-

Cell Differentiation and Fate Determination: The Hedgehog pathway guides the differentiation of various cell types. By applying SANT-2 at specific developmental stages, researchers can explore the role of Hh signaling in lineage commitment and the formation of specific tissues and organs.

Quantitative Data

The potency and specificity of SANT-2 have been characterized through various biochemical and cellular assays. The data below summarizes its key quantitative parameters.

| Parameter | Value | Cell Line / System | Description | Reference |

| Binding Affinity (Kd) | 12 nM | - | Dissociation constant for SANT-2 binding to the Smoothened (SMO) receptor. | [1][5] |

| Inhibition Constant (Ki) | 7.8 nM | - | Inhibition constant for the displacement of radiolabeled SAG-1.3 from SMO. | [1][5] |

| Inhibition Constant (Ki) | 8.4 nM | - | Inhibition constant for the displacement of cyclopamine from SMO. | [1][5] |

| IC50 | 97.9 nM | Shh-Light II Cells | Concentration causing 50% inhibition of Hh target gene Gli1 expression after 48 hours. | [4] |

| IC50 | 30 nM | Shh-LIGHT2 Cells | Concentration causing 50% inhibition of Shh-induced hedgehog signaling. | [5] |

Experimental Protocols

Reproducible and well-defined protocols are essential for studying the effects of small-molecule inhibitors. Below are detailed methodologies for common experiments involving SANT-2.

Protocol 1: Hedgehog Pathway Reporter Gene Assay

This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a reporter gene (e.g., Luciferase) under the control of a Gli-responsive promoter.

Objective: To determine the dose-dependent inhibitory effect of SANT-2 on Hedgehog pathway activation.

Materials:

-

Shh-Light II cells (stably expressing a Gli-responsive Firefly luciferase reporter and a constitutive Renilla luciferase control).

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-

SANT-2 (stock solution in DMSO).[6]

-

Sonic Hedgehog (Shh) N-terminal fragment or Smoothened agonist (SAG).[5]

-

96-well white, clear-bottom cell culture plates.

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Methodology:

-

Cell Seeding: Plate Shh-Light II cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of SANT-2 in culture medium. Include a DMSO-only vehicle control.

-

Treatment:

-

Remove the old medium from the cells.

-

Add the SANT-2 dilutions to the respective wells.

-

Immediately add the Hh pathway agonist (e.g., Shh or SAG) to all wells except the negative control.

-

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[4]

-

Lysis and Reporter Assay:

-

Wash the cells with PBS.

-

Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.

-

Measure both Firefly and Renilla luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency.

-

Plot the normalized luciferase activity against the log concentration of SANT-2.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Protocol 2: Radioligand Binding Assay

This assay directly measures the binding of SANT-2 to the SMO receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of SANT-2 for the SMO receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the human SMO receptor.

-

[³H]-SAG (radiolabeled Smoothened agonist).

-

SANT-2.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA).

-

GF/C filter plates.

-

Scintillation fluid and microplate scintillation counter.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the SMO-expressing cell membranes, a fixed concentration of [³H]-SAG, and varying concentrations of unlabeled SANT-2 in the assay buffer.

-

Incubation: Incubate the mixture for a defined period (e.g., 5 hours) at room temperature to allow binding to reach equilibrium.[4]

-

Filtration: Rapidly filter the reaction mixture through the GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: Allow the filters to dry, add scintillation fluid, and measure the radioactivity retained on the filters using a microplate scintillation counter.

-

Data Analysis:

-

Determine non-specific binding from wells containing a high concentration of an unlabeled SMO ligand.

-

Subtract non-specific binding from all measurements to get specific binding.

-

Plot the percentage of specific [³H]-SAG binding against the log concentration of SANT-2.

-

Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

Applications in Drug Development

The critical role of aberrant Hedgehog signaling in promoting the growth and survival of various cancers makes it an attractive target for therapeutic intervention.[4][6] SANT-2, as a well-characterized SMO antagonist, provides a valuable scaffold and pharmacological tool for the development of new anticancer drugs.[1] Its high potency and specificity are desirable characteristics for a clinical candidate, and it serves as a benchmark compound for the evaluation of novel Hh pathway inhibitors.

References

Sant-2: A Technical Guide to Investigating its Effects on Cancer Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal and differentiation, driving tumor initiation, progression, metastasis, and therapeutic resistance. The Hedgehog (Hh) signaling pathway is a critical regulator of CSC maintenance and survival, making it a prime target for novel anti-cancer therapies. Sant-2, a potent small molecule antagonist of the G protein-coupled receptor Smoothened (Smo), a key transducer of the Hh signal, has emerged as a valuable tool for investigating the role of this pathway in CSC biology. This technical guide provides an in-depth overview of the effects of Sant-2 on CSCs, including detailed experimental protocols and data presentation to facilitate further research and drug development in this area.

Introduction to Sant-2 and the Hedgehog Signaling Pathway in Cancer Stem Cells

The Hedgehog signaling pathway is a highly conserved signaling cascade essential for embryonic development and adult tissue homeostasis. In the absence of an Hh ligand, the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (Smo). Upon ligand binding to PTCH1, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a signaling cascade that culminates in the activation of GLI transcription factors. These transcription factors then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers and is particularly crucial for the maintenance of cancer stem cells. Aberrant Hh signaling can be driven by ligand-dependent autocrine or paracrine loops, or by ligand-independent mutations in pathway components. CSCs in numerous solid tumors, including those of the breast, brain, colon, and pancreas, exhibit elevated Hh pathway activity, which contributes to their self-renewal and tumorigenic potential.

Sant-2 is a synthetic small molecule that acts as a potent antagonist of Smoothened. Unlike the well-known Smo inhibitor cyclopamine, Sant-2 functions by locking Smo in an inactive cytoplasmic state, thereby preventing its translocation to the primary cilium and subsequent downstream signaling. This distinct mechanism of action makes Sant-2 a valuable research tool for dissecting the intricacies of Hh pathway inhibition and its consequences for CSCs.

Quantitative Data on Sant-2 Activity

The following table summarizes the known quantitative data for Sant-2's inhibitory activity on the Hedgehog signaling pathway. It is important to note that specific dose-response data for Sant-2 on cancer stem cell viability, sphere formation, and marker expression are not yet widely published. The provided data are based on its effects on Smoothened and overall pathway inhibition in cellular assays.

| Parameter | Value | Cell Line/System | Notes |

| IC50 (Smoothened Ciliary Enrichment) | ~13 nM | NIH 3T3 cells | Concentration required to inhibit 50% of Shh-induced Smoothened accumulation in the primary cilia. |

| Binding Affinity (KD for Smoothened) | 12 nM | Formaldehyde-fixed, Smo-overproducing cells | Dissociation constant, indicating a high binding affinity of Sant-2 to Smoothened. |

| Relative Potency (vs. Cyclopamine) | ~16-fold higher | Gli1 reporter gene assay | Sant-2 is significantly more potent than cyclopamine in inhibiting the transcriptional activity of Gli1. |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of Sant-2 on cancer stem cells.

Cell Viability Assay

This protocol is designed to determine the dose-dependent effect of Sant-2 on the viability of cancer stem cells.

Materials:

-

Cancer stem cell-enriched population (e.g., sorted CD44+/CD133+ cells or cells grown as tumorspheres)

-

Appropriate serum-free stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Sant-2 (stock solution in DMSO)

-

96-well ultra-low attachment plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader (luminometer)

Procedure:

-

Cell Seeding: Dissociate tumorspheres into a single-cell suspension. Seed 5,000-10,000 cells per well in a 96-well ultra-low attachment plate with 100 µL of serum-free stem cell medium.

-

Sant-2 Treatment: Prepare serial dilutions of Sant-2 in serum-free stem cell medium. A suggested starting concentration range is 1 nM to 10 µM. Add 100 µL of the diluted Sant-2 solutions to the respective wells. Include a vehicle control (DMSO) at the highest concentration used for Sant-2.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72-96 hours.

-

Viability Measurement: After the incubation period, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of cell viability against the log of the Sant-2 concentration to generate a dose-response curve and calculate the IC50 value.

Tumorsphere Formation Assay

This assay assesses the effect of Sant-2 on the self-renewal capacity of cancer stem cells.

Materials:

-

Single-cell suspension of cancer cells

-

Serum-free stem cell medium

-

Sant-2

-

6-well ultra-low attachment plates

-

Microscope

Procedure:

-

Cell Seeding: Seed a low density of single cells (e.g., 500-1000 cells/mL) in 6-well ultra-low attachment plates with serum-free stem cell medium.

-

Sant-2 Treatment: Add Sant-2 to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control.

-

Incubation: Incubate the plates for 7-14 days at 37°C and 5% CO2.

-

Sphere Counting: Count the number of tumorspheres (typically >50 µm in diameter) in each well using a microscope.

-

Data Analysis: Calculate the tumorsphere formation efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%. Compare the TFE between Sant-2 treated and control groups.

Flow Cytometry for CSC Marker Expression

This protocol quantifies the percentage of cells expressing specific cancer stem cell markers following Sant-2 treatment.

Materials:

-

Cancer cells treated with Sant-2 or vehicle control

-

Fluorescently conjugated antibodies against CSC markers (e.g., anti-CD44-FITC, anti-CD133-APC)

-

Isotype control antibodies

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest the cells treated with Sant-2 or vehicle control and prepare a single-cell suspension.

-

Antibody Staining: Resuspend the cells in FACS buffer and incubate with the fluorescently conjugated antibodies and corresponding isotype controls for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of cells positive for the respective CSC markers. Compare the percentages between Sant-2 treated and control groups.

ALDH Activity Assay

This assay measures the activity of aldehyde dehydrogenase (ALDH), a functional marker for cancer stem cells.

Materials:

-

Cancer cells treated with Sant-2 or vehicle control

-

ALDEFLUOR™ Kit

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the treated cells.

-

ALDEFLUOR™ Staining: Follow the manufacturer's protocol for the ALDEFLUOR™ assay. This typically involves incubating the cells with the ALDEFLUOR™ reagent in the presence or absence of the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), which serves as a negative control.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Determine the percentage of ALDH-positive cells by gating on the cell population that shows a shift in fluorescence in the absence of DEAB. Compare the percentage of ALDH-positive cells between Sant-2 treated and control groups.

Gli1 Luciferase Reporter Assay

This assay directly measures the inhibitory effect of Sant-2 on the transcriptional activity of the Hedgehog pathway.

Materials:

-

Cancer cell line stably or transiently transfected with a Gli-responsive luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization)

-

Sant-2

-

96-well plates

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of Sant-2 or a vehicle control. If the cell line does not have endogenously active Hh signaling, stimulation with a Smo agonist (e.g., SAG) or a conditioned medium containing Shh ligand may be necessary.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity between Sant-2 treated and control/stimulated groups.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.

Caption: Hedgehog signaling pathway and the inhibitory action of Sant-2.

Caption: Experimental workflow for the Tumorsphere Formation Assay.

Caption: Workflow for analyzing CSC marker expression via flow cytometry.

Conclusion and Future Directions

Sant-2 is a potent and specific inhibitor of the Hedgehog signaling pathway with a distinct mechanism of action that makes it an invaluable tool for cancer stem cell research. The experimental protocols outlined in this guide provide a framework for investigating the quantitative effects of Sant-2 on CSC viability, self-renewal, and marker expression.

Future research should focus on generating comprehensive dose-response data for Sant-2 in various CSC models. Investigating the long-term effects of Sant-2 treatment on CSC populations and their potential for tumor initiation in vivo will be crucial. Furthermore, exploring potential synergistic effects of Sant-2 with conventional chemotherapeutics or other targeted therapies could pave the way for novel combination strategies to eradicate cancer stem cells and improve patient outcomes. The continued investigation of Sant-2 and its impact on CSCs will undoubtedly contribute to a deeper understanding of tumor biology and the development of more effective anti-cancer treatments.

The Impact of Sant-2 on Gli Transcription Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in a variety of cancers, making it a key target for therapeutic intervention. The Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3) are the terminal effectors of the Hh pathway, mediating the transcriptional response. Sant-2 is a potent small-molecule inhibitor of the Hh pathway that functions by antagonizing the Smoothened (SMO) receptor, a central component of the signaling cascade. This technical guide provides an in-depth analysis of the mechanism by which Sant-2 impacts Gli transcription factors, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to the Hedgehog Signaling Pathway and the Role of Gli

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 tonically inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon Hh binding, this inhibition is relieved, allowing SMO to become active and translocate to the primary cilium. This initiates a downstream signaling cascade that ultimately converges on the Gli transcription factors.

In the "off" state, full-length Gli proteins (Gli2 and Gli3) are part of a cytoplasmic complex and are phosphorylated, leading to their proteolytic cleavage into repressor forms (GliR) that translocate to the nucleus and inhibit the transcription of Hh target genes. In the "on" state, activated SMO prevents this processing, leading to the accumulation of full-length, active Gli proteins (GliA) that translocate to the nucleus and activate the transcription of target genes, including GLI1 and PTCH1, which are involved in cell proliferation, survival, and differentiation.

Sant-2: A Potent SMO Antagonist

Sant-2 is a small molecule that acts as an antagonist of the Hedgehog signaling pathway by directly targeting the SMO receptor. Unlike some other SMO inhibitors, Sant-2 does not directly interact with Gli transcription factors. Instead, its impact on Gli is a direct consequence of its inhibition of SMO activity.

Mechanism of Action

Sant-2 functions by binding to the SMO receptor, preventing its activation and subsequent translocation to the primary cilium, a crucial step for signal transduction. This blockade of SMO activity effectively keeps the Hedgehog pathway in its "off" state, leading to the continued processing of Gli2 and Gli3 into their repressor forms and preventing the accumulation of the activator form of Gli1.

Quantitative Impact of Sant-2 on Gli-Mediated Transcription

The inhibitory effect of Sant-2 on the Hedgehog pathway is quantifiable through various assays that measure the transcriptional activity of Gli.

| Parameter | Value | Assay | Reference |

| IC50 for SMO Binding | ~13 nM | Blocking Shh-induced SMO enrichment in primary cilia | (Not explicitly cited, but inferred from multiple sources) |

| Hh-Inhibiting Activity | 16-fold higher than cyclopamine | Gli expression assay | [1] |

| Effect on Gli1 Reporter | Potent Inhibition | Gli1 Luciferase Reporter Assay | [1] |

Note: The IC50 value represents the concentration of Sant-2 required to inhibit 50% of the SMO enrichment in primary cilia upon stimulation with Sonic Hedgehog.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of Sant-2 on Gli transcription factors.

Gli-Luciferase Reporter Assay

This assay is the gold standard for quantifying the transcriptional activity of Gli in response to Hedgehog pathway modulation.

Objective: To measure the dose-dependent effect of Sant-2 on Gli-mediated gene transcription.

Principle: Cells are co-transfected with a firefly luciferase reporter plasmid containing multiple Gli-binding sites upstream of the luciferase gene and a control plasmid expressing Renilla luciferase for normalization. Activation of the Hedgehog pathway leads to increased firefly luciferase expression, which can be inhibited by Sant-2.

Materials:

-

NIH/3T3 cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Opti-MEM

-

Lipofectamine 2000 (or similar transfection reagent)

-

Gli-responsive firefly luciferase reporter plasmid (e.g., pGL3-Gli-bs)

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Sonic Hedgehog (Shh) conditioned medium or Smoothened agonist (SAG)

-

Sant-2

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed NIH/3T3 cells in a 24-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex. In one tube, dilute 500 ng of the Gli-luciferase reporter plasmid and 50 ng of the Renilla control plasmid in 50 µL of Opti-MEM.

-

In a separate tube, dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes.

-

Combine the DNA and Lipofectamine solutions and incubate for 20 minutes at room temperature.

-

Add 100 µL of the complex to each well.

-

-

Stimulation and Treatment:

-

After 24 hours, replace the medium with low-serum medium (e.g., 0.5% FBS in DMEM).

-

Add the Hedgehog pathway agonist (e.g., Shh conditioned medium at a 1:10 dilution or SAG at 100 nM).

-

Add Sant-2 at a range of concentrations (e.g., 0.1 nM to 1 µM) to the appropriate wells. Include a vehicle control (DMSO).

-

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Measurement:

-

Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of Sant-2 to generate a dose-response curve and determine the IC50 value.

-

Quantitative Real-Time PCR (qRT-PCR) for Gli Target Genes

Objective: To quantify the effect of Sant-2 on the mRNA expression levels of endogenous Gli target genes, such as GLI1 and PTCH1.

Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., medulloblastoma cells with a constitutively active Hh pathway or NIH/3T3 cells stimulated with Shh) and treat with Sant-2 at various concentrations for a defined period (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qRT-PCR:

-

Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Perform the reaction in a real-time PCR cycler.

-

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the Sant-2 treated samples to the vehicle control.

Immunofluorescence for Gli Nuclear Localization

Objective: To visualize the effect of Sant-2 on the subcellular localization of Gli proteins.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with a Hedgehog pathway agonist and/or Sant-2.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against Gli1 or Gli2 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

-

Staining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

-

Imaging: Visualize the cells using a fluorescence or confocal microscope and assess the nuclear versus cytoplasmic localization of the Gli protein.

Logical Relationship of Sant-2's Impact on Gli

The following diagram illustrates the logical cascade of events from Sant-2's interaction with SMO to the ultimate effect on Gli-mediated transcription.

Conclusion

Sant-2 is a powerful tool for researchers studying the Hedgehog signaling pathway and a promising candidate for therapeutic development. Its mechanism of action, through the direct inhibition of SMO, leads to a robust and quantifiable downstream effect on the transcriptional activity of Gli proteins. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of Sant-2 and other Hedgehog pathway inhibitors, enabling a deeper understanding of their impact on cancer biology and developmental processes. By elucidating the core interaction between Sant-2 and the Gli transcription factors, this guide aims to facilitate further research and the development of novel anti-cancer therapies targeting this critical signaling pathway.

References

Sant-2: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sant-2 is a potent, small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] The Hedgehog pathway plays a crucial role in embryonic development, tissue homeostasis, and stem cell maintenance.[1] Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of prostate, pancreatic, and breast cancers.[1] By targeting SMO, Sant-2 effectively disrupts this signaling cascade, making it a valuable tool for studying Hedgehog-dependent oncogenesis and a potential lead compound for the development of targeted anticancer therapies.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Sant-2, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Physicochemical Properties

Sant-2, with the IUPAC name N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide, is a benzamide derivative containing a benzimidazole core.[2] Its chemical structure is characterized by a triethoxyphenyl group linked via an amide bond to a chlorophenyl ring, which in turn is substituted with a benzimidazole moiety.

Table 1: Physicochemical Properties of Sant-2

| Property | Value | Reference |

| IUPAC Name | N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide | [2] |

| CAS Number | 329196-48-7 | [2] |

| Molecular Formula | C₂₆H₂₆ClN₃O₄ | [2] |

| Molar Mass | 479.96 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, ethanol, or chloroform. | |

| Purity | ≥98% | |

| Storage | Store at -20°C, protect from light. Stable for at least 2 years when stored properly. |

Mechanism of Action: Antagonism of the Smoothened Receptor

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to its receptor, Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of the seven-transmembrane receptor, Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation.

Sant-2 functions as a direct antagonist of the SMO receptor.[2] It binds to the heptahelical bundle of SMO, thereby preventing its activation even in the presence of Hedgehog ligands or activating mutations in PTCH.[3][4] This inhibition of SMO blocks the entire downstream signaling cascade, leading to a suppression of Gli-mediated gene transcription.[1]

Table 2: Biological Activity of Sant-2

| Parameter | Value | Assay Conditions | Reference |

| Dissociation Constant (Kd) for SMO | 12 nM | Radioligand binding assay | [2] |

| Inhibition Constant (Ki) vs. [³H]SAG-1.3 | 7.8 nM | Competition binding assay with human SMO expressed in HEK293F membranes | [2] |

| Inhibition Constant (Ki) vs. [³H]cyclopamine | 8.4 nM | Competition binding assay with human SMO expressed in HEK293F membranes | [2] |

| IC₅₀ for Gli1 expression | 97.9 nM | Shh-Light II cell-based luciferase reporter assay (48h treatment) |

Signaling Pathway Diagram

Caption: Hedgehog signaling pathway and the inhibitory action of Sant-2 on SMO.

Experimental Protocols

Synthesis of Sant-2

The synthesis of Sant-2 can be achieved through a multi-step process. The following is a representative protocol based on literature descriptions.

Step 1: Synthesis of 2-(2-Amino-4-chlorophenyl)-1H-benzimidazole

-

To a solution of 2-chloro-5-nitrobenzoic acid in an appropriate solvent (e.g., ethanol), add o-phenylenediamine.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the benzimidazole intermediate by filtration.

-

Perform a Béchamp reduction on the nitro group of the intermediate. This is typically done using iron powder in the presence of a weak acid like acetic acid or ammonium chloride.

-

Heat the mixture and monitor the reduction by TLC.

-

After the reaction is complete, filter the mixture to remove iron salts and purify the resulting aniline derivative, 2-(2-amino-4-chlorophenyl)-1H-benzimidazole, by recrystallization or column chromatography.

Step 2: Amide Coupling to Yield Sant-2

-

Dissolve 2-(2-amino-4-chlorophenyl)-1H-benzimidazole in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Add 3,4,5-triethoxybenzoic acid and a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to the solution.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the formation of the amide bond by TLC.

-

Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure Sant-2.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Assays

Gli1 Luciferase Reporter Gene Assay

This assay is used to quantify the inhibitory effect of Sant-2 on the Hedgehog signaling pathway by measuring the expression of a Gli-responsive reporter gene.

-

Cell Culture: Culture Shh-LIGHT2 cells, which are NIH 3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[5]

-

Cell Plating: Seed the Shh-LIGHT2 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Sant-2 in assay medium (DMEM with 0.5% FBS). Add the diluted Sant-2 or vehicle control (DMSO) to the cells.

-

Pathway Activation: Stimulate the Hedgehog pathway by adding a conditioned medium containing the N-terminal fragment of Sonic hedgehog (Shh-N) or a small molecule agonist like SAG.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the Sant-2 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Smoothened Competition Binding Assay

This assay determines the binding affinity of Sant-2 to the SMO receptor by measuring its ability to displace a radiolabeled or fluorescently labeled ligand.

-

Membrane Preparation: Prepare cell membranes from HEK293F cells transiently or stably overexpressing human SMO.

-

Binding Reaction: In a 96-well plate, combine the SMO-containing membranes with a fixed concentration of a radiolabeled SMO ligand (e.g., [³H]SAG-1.3 or [³H]cyclopamine) and varying concentrations of Sant-2.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the non-specific binding by including a high concentration of an unlabeled SMO ligand in some wells. Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the Sant-2 concentration. Fit the data to a one-site competition binding model to calculate the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and biological evaluation of Sant-2.

Conclusion

Sant-2 is a well-characterized and potent antagonist of the Smoothened receptor. Its defined chemical structure, favorable physicochemical properties, and specific mechanism of action make it an indispensable tool for research in the field of Hedgehog signaling and a promising candidate for further drug development. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of Sant-2 and related compounds, facilitating further investigations into its therapeutic potential.

References

- 1. Evidence for allosteric interactions of antagonist binding to the smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule modulation of Smoothened activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Cellosaurus cell line Shh Light II (CVCL_2721) [cellosaurus.org]

Foundational Research on Sant-2 in Medulloblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medulloblastoma, the most common malignant brain tumor in children, is molecularly classified into distinct subgroups, with the Sonic Hedgehog (SHH) subgroup accounting for approximately 30% of cases. The SHH signaling pathway, crucial for embryonic development, is aberrantly activated in this medulloblastoma subgroup, driving tumor growth. A key mediator in this pathway is the G-protein coupled receptor, Smoothened (SMO). Consequently, SMO has emerged as a prime therapeutic target. Sant-2 is a potent, small-molecule antagonist of the SMO receptor, representing a promising candidate for targeted therapy in SHH-driven medulloblastoma. This technical guide provides an in-depth overview of the foundational research on Sant-2, including its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action of Sant-2

Sant-2 functions as a direct inhibitor of the Smoothened (SMO) receptor, a pivotal component of the Hedgehog (Hh) signaling pathway. In the canonical Hh pathway, the binding of the Shh ligand to its receptor, Patched (PTCH1), alleviates the inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Nuclear GLI proteins then drive the expression of target genes responsible for cell proliferation, survival, and differentiation.

In SHH-subgroup medulloblastoma, mutations in pathway components such as PTCH1 or SUFU, or amplification of GLI2, lead to constitutive activation of the pathway, irrespective of ligand presence. Sant-2 exerts its therapeutic effect by binding to the SMO receptor and preventing its conformational change into an active state. This blockade of SMO activation effectively halts the downstream signaling cascade, leading to the suppression of GLI-mediated transcription and subsequent inhibition of tumor cell growth.[1][2][3] Research suggests that Sant-2, similar to its analog Sant-1, binds allosterically to the SMO receptor.[2][4]

Quantitative Data for Sant-2

The following table summarizes the available quantitative data characterizing the potency and binding affinity of Sant-2.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Gli1 expression) | 97.9 nM | Shh-Light II cells | [1] |

| KD (SMO binding) | 12 nM | Not specified | [2][4] |

| Ki (displacement of [3H]SAG-1.3) | 7.8 nM | Not specified | [2][4] |

| Ki (displacement of [3H]Cyclopamine) | 8.4 nM | Not specified | [2][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Sant-2 and other Smoothened inhibitors.

Gli-Responsive Luciferase Reporter Assay

This assay is a cornerstone for quantifying the inhibition of the Hedgehog signaling pathway. It utilizes a cell line, often NIH/3T3-derived "Shh-Light II" cells, which is stably transfected with a firefly luciferase reporter gene under the control of a GLI-responsive promoter. A constitutively expressed Renilla luciferase often serves as an internal control for normalization.

Materials:

-

Shh-Light II cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Assay medium: DMEM with 0.5% FBS

-

Recombinant Shh protein or a Smoothened agonist (e.g., SAG)

-

Sant-2 (or other test compounds) dissolved in DMSO

-

96-well white, clear-bottom tissue culture plates

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Plating: Seed Shh-Light II cells into 96-well plates at a density that ensures they reach confluency on the day of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: Prepare serial dilutions of Sant-2 and control compounds in the assay medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO).

-

Pathway Activation: Immediately after adding the compounds, introduce the Shh pathway agonist (e.g., recombinant Shh or SAG) to all wells except for the negative control wells.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. The inhibitory activity of Sant-2 is determined by the reduction in the normalized luciferase activity in the presence of the agonist. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Radioligand Binding Assay for Smoothened Receptor

This assay directly measures the binding affinity of Sant-2 to the SMO receptor. It is typically performed as a competition assay where the test compound competes with a radiolabeled ligand (e.g., [3H]cyclopamine or a labeled SMO agonist) for binding to membranes prepared from cells overexpressing the SMO receptor.

Materials:

-

Cell line overexpressing human SMO receptor (e.g., HEK293T)

-

Radiolabeled SMO ligand (e.g., [3H]cyclopamine)

-

Sant-2 (or other unlabeled test compounds)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Membrane Preparation: Culture cells overexpressing the SMO receptor, harvest them, and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its KD), and varying concentrations of Sant-2. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled SMO ligand).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of Sant-2 by plotting the percentage of specific binding against the log concentration of Sant-2. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Medaka (Japanese Rice Fish) Embryo Assay for Developmental Effects

The Hedgehog pathway is critical for embryonic development, and its inhibition can lead to characteristic teratogenic effects. The medaka fish embryo assay provides an in vivo model to assess the developmental toxicity of Hh pathway inhibitors.

Materials:

-

Fertilized medaka (Oryzias latipes) eggs

-

Embryo rearing medium (ERM)

-

Sant-2 dissolved in a vehicle (e.g., DMSO)

-

Petri dishes or multi-well plates

-

Stereomicroscope

Protocol:

-

Embryo Collection: Collect freshly fertilized medaka eggs.

-

Exposure: Place the embryos in Petri dishes or multi-well plates containing ERM with various concentrations of Sant-2. Include a vehicle control group.

-

Incubation: Incubate the embryos at a constant temperature (e.g., 28°C).

-

Observation: Observe the embryos daily under a stereomicroscope for developmental milestones and any morphological abnormalities. Specific endpoints related to Hh pathway inhibition include cyclopia (fusion of the eyes), craniofacial defects, and abnormal somite formation.

-

Data Collection: Record the incidence and severity of any observed malformations at each concentration of Sant-2. Determine the concentration at which specific teratogenic effects are observed.

Visualizations

Signaling Pathway Diagram

Caption: The Hedgehog signaling pathway and the inhibitory action of Sant-2 on Smoothened.

Experimental Workflow: Gli-Luciferase Reporter Assay

References

- 1. Clinical and molecular analysis of smoothened inhibitors in Sonic Hedgehog medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gsrjournal.org [gsrjournal.org]

Unveiling Sant-2: A Technical Guide to its Discovery and Mechanism as a Hedgehog Pathway Antagonist

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of Sant-2, a potent and specific small-molecule antagonist of the Hedgehog (Hh) signaling pathway. Designed for researchers, scientists, and professionals in drug development, this document details the key quantitative data, experimental protocols, and signaling pathway interactions related to Sant-2, establishing its significance as a valuable tool for investigating Hedgehog-dependent oncogenesis and as a potential lead compound for targeted anticancer therapeutics.

Introduction: The Hedgehog Signaling Pathway and the Emergence of Sant-2